2-(2-chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide
CAS No.: 1421530-61-1
Cat. No.: VC6496481
Molecular Formula: C20H18ClFN2O2S
Molecular Weight: 404.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421530-61-1 |
|---|---|
| Molecular Formula | C20H18ClFN2O2S |
| Molecular Weight | 404.88 |
| IUPAC Name | 2-(2-chlorophenoxy)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]propanamide |
| Standard InChI | InChI=1S/C20H18ClFN2O2S/c1-12-18(27-20(24-12)14-7-3-5-9-16(14)22)11-23-19(25)13(2)26-17-10-6-4-8-15(17)21/h3-10,13H,11H2,1-2H3,(H,23,25) |
| Standard InChI Key | MNLREZQSFYDRQJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C(C)OC3=CC=CC=C3Cl |
Introduction
Potential Biological Activities
While specific data on 2-(2-chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide is scarce, compounds with similar structures have shown various biological activities:
-
Antimicrobial and Anticancer Activities: Thiazole derivatives have been studied for their antimicrobial and anticancer properties. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and anticancer activities against certain cell lines .
-
Antimitotic Activity: Compounds with fluorophenyl groups, like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, have demonstrated antimitotic activity against human tumor cells .
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole ring and the attachment of the phenoxide and propanamide groups. Characterization often involves spectroscopic methods like NMR and LC-MS to confirm the structure.
Potential Applications
Given the components of 2-(2-chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide, potential applications could include:
-
Pharmaceuticals: The presence of fluorine and chlorine suggests potential use in drug development, particularly for targeting specific biological pathways.
-
Agricultural Chemicals: Compounds with similar structures have been explored for their antimicrobial properties, which could be useful in agricultural applications.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume